molecular formula C7H4Cl2O2 B7767042 2,5-Dichlorobenzoic acid CAS No. 35915-19-6

2,5-Dichlorobenzoic acid

Cat. No.: B7767042
CAS No.: 35915-19-6
M. Wt: 191.01 g/mol
InChI Key: QVTQYSFCFOGITD-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms. This compound is known for its white crystalline appearance and is used in various chemical and industrial applications .

Mechanism of Action

Target of Action

2,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid . It is primarily targeted by certain strains of bacteria, such as Pseudomonas sp. CPE2 . These bacteria have evolved to utilize this compound as a source of carbon and energy .

Mode of Action

The primary interaction of this compound with its bacterial targets involves its conversion to 4-chlorocatechol . This conversion is facilitated by specific enzymes within the bacteria, allowing them to metabolize the compound .

Biochemical Pathways

The biochemical pathway involved in the metabolism of this compound is part of the broader class of chlorobenzoic acid degradation pathways . The compound is first converted to 4-chlorocatechol, which then enters the 3-oxoadipic acid degradation pathway . This pathway ultimately leads to the formation of intermediates of the tricarboxylic acid cycle .

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. Given its chemical structure and properties, it can be inferred that it is moderately soluble in water , which may influence its bioavailability.

Result of Action

The primary result of the action of this compound is its conversion to 4-chlorocatechol, which can then be further metabolized by the bacteria . This allows the bacteria to utilize the compound as a source of carbon and energy .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of certain bacterial strains capable of metabolizing the compound is a key factor . Additionally, the compound’s volatility and solubility can affect its distribution in the environment . .

Biochemical Analysis

Biochemical Properties

It has been reported that 4-chloropyrocatechol is formed as a result of the oxidation of 2,5-dichlorobenzoate by Pseudomonas stutzeri . This suggests that 2,5-Dichlorobenzoic acid may interact with certain enzymes and proteins in biochemical reactions .

Cellular Effects

It has been reported that exposure to this compound can lead to skin and eye irritation, and may affect the respiratory system

Molecular Mechanism

It is known that this compound can undergo various chemical reactions, suggesting that it may interact with biomolecules at the molecular level .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings have been studied. It has been reported that this compound is stable under normal conditions

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. It has been reported that this compound has a moderate mammalian oral toxicity .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It has been reported that this compound is converted to 4-chlorocatechol by Pseudomonas sp. CPE2 strain .

Transport and Distribution

It is known that this compound is moderately soluble in water, suggesting that it may be transported and distributed in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoic acid is typically synthesized by reacting p-dichlorobenzene with phosgene to produce 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to yield this compound . The reaction conditions involve controlling the temperature and using appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The final product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzoic Acid
  • 3,5-Dichlorobenzoic Acid
  • 2,6-Dichlorobenzoic Acid

Comparison: 2,5-Dichlorobenzoic acid is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications .

Properties

IUPAC Name

2,5-dichlorobenzoic acid
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InChI

InChI=1S/C7H4Cl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
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InChI Key

QVTQYSFCFOGITD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)Cl
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Molecular Formula

C7H4Cl2O2
Record name 2,5-DICHLOROBENZOIC ACID
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DSSTOX Substance ID

DTXSID5024978
Record name 2,5-Dichlorobenzoic acid
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Molecular Weight

191.01 g/mol
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Physical Description

2,5-dichlorobenzoic acid appears as needles (from water) or white powder. (NTP, 1992), Solid; [CAMEO] White to beige powder; [Acros Organics MSDS]
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Boiling Point

574 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Vapor Pressure

0.000447 [mmHg]
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CAS No.

50-79-3, 35915-19-6
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Melting Point

304 to 309 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5-dichlorobenzoic acid (chloramben) affect plants?

A1: Chloramben is a pre-emergence herbicide, meaning it primarily affects plants as they germinate. While the exact mechanism of action is not fully elucidated, research suggests that chloramben may interfere with various plant processes, including cell division and growth [, ].

Q2: Are some plant species more tolerant to chloramben than others?

A2: Yes, significant variations in tolerance exist. For example, morning glory exhibits greater tolerance than velvetleaf []. This difference is attributed to the faster rate at which morning glory converts absorbed chloramben into a less toxic form, N-(3-carboxy-2,5-dichlorophenyl)-glucosylamine (N-glucosyl amiben) [].

Q3: How does light exposure impact the herbicidal activity of chloramben?

A3: Laboratory studies show that exposure to light can reduce the herbicidal activity of chloramben. In one study, amiben lost 40-60% of its activity after just 2-4 hours of irradiation []. The effect of sunlight on chloramben applied to soil depends on soil moisture content. Wet soil exposed to sunlight showed an 11-14% reduction in chloramben activity, while no significant loss was observed in dry soil [].

Q4: How does soil composition affect chloramben persistence?

A4: Soil properties like clay and organic matter content significantly influence chloramben persistence. Higher clay and organic matter content generally leads to increased persistence of dicamba and tricamba, but decreased persistence of fenac and methoxy fenac [].

Q5: Do earthworms play a role in chloramben metabolism?

A6: Yes, earthworms contribute to chloramben degradation. Interestingly, earthworms from plots with a history of chloramben treatment exhibited enhanced metabolism of the herbicide compared to worms from untreated plots [].

Q6: How does chloramben behave in soil?

A7: Chloramben's behavior in soil is influenced by factors like soil type, moisture, and temperature. For example, the methyl ester of chloramben resists leaching in various Arkansas soils, while its ammonium and aluminum salts leach easily []. The methyl ester is also rapidly hydrolyzed in these soils, a process influenced by factors like soil sterilization, moisture, and temperature [].

Q7: Can activated carbon be used to protect crops from chloramben injury?

A8: Yes, applying a layer of activated carbon and vermiculite mixture over seeds can protect upland rice from chloramben injury []. This method proved more effective than seed pelleting with activated carbon or band application of activated carbon slurry [].

Q8: Does the formulation of chloramben affect its efficacy?

A9: Yes, formulation plays a crucial role in chloramben's activity. For example, the ammonium salt of chloramben proved more effective in controlling weeds than the amide form []. Additionally, the addition of oil concentrates to chloramben formulations enhanced its efficacy against velvetleaf, particularly in reducing seed capsule production [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula is C7H3Cl2O2, and the molecular weight is 191.01 g/mol.

Q10: What spectroscopic data is available for this compound?

A10: While specific spectroscopic data is not provided in these research papers, this compound can be characterized using various techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. These techniques provide information about the compound's structure, functional groups, and fragmentation patterns.

Q11: What is known about the stability of this compound in different environments?

A12: The stability of this compound is influenced by factors like pH, temperature, and light exposure. For example, dicamba (2-methoxy-3,6-dichlorobenzoic acid) degrades faster in Sharpsburg silty clay loam soil compared to Anselmo sandy loam soil, and degradation is more rapid in topsoil than subsoil []. Additionally, dicamba's phytotoxicity increases at higher temperatures (60°C) [].

Q12: How do structural modifications of this compound affect its herbicidal activity?

A13: Modifying the structure of this compound can significantly alter its herbicidal activity and selectivity. For instance, replacing the chlorine atoms with bromine or methyl groups can impact its effect on common scab in potatoes [].

Q13: How is this compound analyzed and quantified in various matrices?

A13: Several analytical methods can be employed to detect and quantify this compound in different matrices:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is highly sensitive and specific for analyzing chloramben in complex matrices like soil [].
  • High-performance liquid chromatography (HPLC): HPLC offers a versatile method for separating and quantifying chloramben and its metabolites in various samples [].

Q14: What is the environmental fate of this compound?

A16: this compound's persistence and degradation in the environment depend on various factors like soil type, moisture, temperature, and microbial activity. While some studies suggest it degrades relatively rapidly [], others indicate potential for persistence, especially in specific soil types or under certain conditions []. Further research is crucial to fully understand its long-term environmental fate and potential impact.

Q15: Are there alternative herbicides to this compound?

A17: Numerous alternative herbicides are available, each with its own efficacy and selectivity profile. Some alternatives mentioned in the provided research papers include atrazine, trifluralin, propachlor, and linuron [, ]. The choice of herbicide depends on factors like target weeds, crop tolerance, and environmental considerations.

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